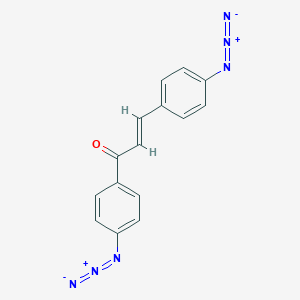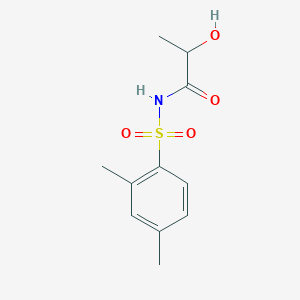
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function, as well as in the modulation of inflammatory responses. BAY 60-2770 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease.
作用機序
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 acts as a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting sGC, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 increases the levels of cGMP, which leads to the relaxation of smooth muscle cells and the reduction of inflammation.
Biochemical and Physiological Effects
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has been shown to have several biochemical and physiological effects. In vitro studies have shown that 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 increases the levels of cGMP in various cell types, including smooth muscle cells, endothelial cells, and macrophages. 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has also been shown to reduce the proliferation of smooth muscle cells and the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 improves pulmonary hemodynamics, cardiac function, and lung function in various animal models of disease.
実験室実験の利点と制限
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has several advantages as a tool for studying sGC signaling. It is a potent and selective inhibitor of sGC, which allows for the specific modulation of cGMP signaling pathways. 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has also been optimized for improved yield and purity, which allows for reproducible results. However, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has some limitations as a tool for studying sGC signaling. It is a small molecule inhibitor, which may have off-target effects on other enzymes or signaling pathways. Additionally, the effects of 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 may be influenced by the expression levels of sGC and other cGMP signaling components in different cell types or disease states.
将来の方向性
There are several future directions for research on 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 and related compounds. One area of research is the development of more potent and selective sGC inhibitors for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of sGC inhibitors, including the effects on downstream signaling pathways and the potential for off-target effects. Additionally, there is a need for further studies on the efficacy and safety of sGC inhibitors in clinical trials, particularly in the treatment of pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease.
合成法
The synthesis of 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 involves several steps, starting with the reaction of 4-nitrophenylacetic acid with ethyl chloroacetate to form ethyl 2-(4-nitrophenyl)-2-oxoacetate. This intermediate is then reacted with 8-bromo-3-methyl-1,3,7-triazabicyclo[4.3.0]nonan-7-one to form 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The synthesis of 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce different analogs of the compound.
科学的研究の応用
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has been extensively studied in preclinical models of various diseases. In a rat model of pulmonary hypertension, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 was shown to improve pulmonary hemodynamics and reduce right ventricular hypertrophy. In a mouse model of heart failure, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 was shown to improve cardiac function and reduce fibrosis. In a mouse model of chronic obstructive pulmonary disease, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 was shown to reduce airway inflammation and improve lung function. These studies suggest that 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has potential as a therapeutic agent for the treatment of these diseases.
特性
製品名 |
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
分子式 |
C14H10BrN5O5 |
分子量 |
408.16 g/mol |
IUPAC名 |
8-bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione |
InChI |
InChI=1S/C14H10BrN5O5/c1-18-11-10(12(22)17-14(18)23)19(13(15)16-11)6-9(21)7-2-4-8(5-3-7)20(24)25/h2-5H,6H2,1H3,(H,17,22,23) |
InChIキー |
MNFVKQNZBUFZQS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
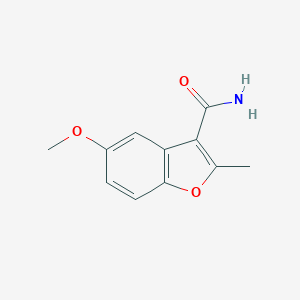
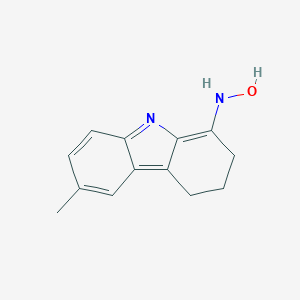
![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
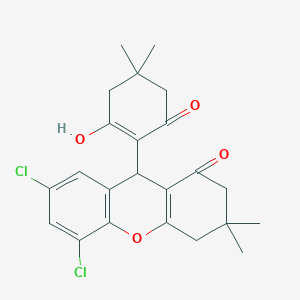
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
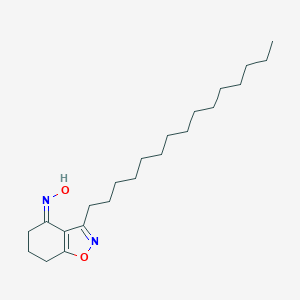
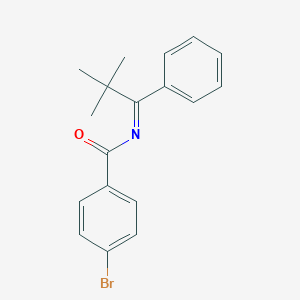
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
